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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals address and

mitigate RNase contamination in siRNA experiments.

Frequently Asked Questions (FAQs)
Q1: What are RNases and why are they a concern in siRNA experiments?

Ribonucleases (RNases) are enzymes that catalyze the degradation of RNA. In the context of

siRNA experiments, RNase contamination can degrade siRNA molecules, leading to a loss of

gene silencing activity and ultimately, experimental failure.[1] These enzymes are notoriously

stable and can be difficult to inactivate, as some can even withstand autoclaving.[2][3][4]

Q2: What are the common sources of RNase contamination in a laboratory setting?

RNases are ubiquitous, making contamination a common challenge. Key sources include:

Human contact: Skin, hair, and saliva are rich in RNases.[2][5][6] Always wear gloves and

change them frequently.[2][4][5][7]

Laboratory environment: Dust, aerosols, and microorganisms present in the air and on

surfaces can carry RNases.[2][3][5][8]
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Reagents and solutions: Water and buffers can be sources of RNase contamination if not

properly prepared and handled.[3][8]

Consumables and equipment: Non-certified plasticware, glassware, and laboratory

equipment can introduce RNases into your experiment.[3][8]

Q3: How can I prevent RNase contamination in my experiments?

A proactive approach is the best defense against RNase contamination. Key preventive

measures include:

Dedicated Workspace: Designate a specific area in the lab solely for RNA work.[2][4][7][9]

Personal Protective Equipment (PPE): Always wear gloves and a clean lab coat. Change

gloves often, especially after touching non-RNase-free surfaces like doorknobs or

keyboards.[2][4][5][7][9]

Use Certified RNase-Free Products: Whenever possible, use sterile, disposable plasticware

that is certified to be RNase-free.[2][3][4][9] This includes pipette tips, microcentrifuge tubes,

and plates.

Proper Reagent Preparation: Use RNase-free water, either commercially purchased or

prepared in-house by treating with diethylpyrocarbonate (DEPC).[2][3] Be aware that DEPC

can react with primary amines, so it is not suitable for buffers like Tris.[2][7]

Regular Decontamination: Routinely clean benchtops, pipettes, and equipment with

commercially available RNase decontamination solutions.[1][3]

Troubleshooting Guide
Problem: My siRNA experiment failed, and I suspect RNase contamination. How can I confirm

this?

Solution:

Assess siRNA Integrity: The most direct way to check for degradation is to run an aliquot of

your siRNA on a denaturing polyacrylamide gel or a specialized microfluidics-based system.
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A smear or the absence of a sharp band corresponding to the correct size indicates

degradation.

Use an RNase Detection Assay: Several commercial kits are available to test for the

presence of RNase activity in your reagents, on surfaces, or on your equipment. These are

often fluorescence-based assays that provide a sensitive readout.[10][11]

Problem: I have confirmed RNase contamination. What are the next steps to rescue my

experiments?

Solution:

Discard Contaminated Reagents: It is often more cost-effective and reliable to discard and

replace any suspected reagents, including buffers, enzymes, and the siRNA itself.

Thoroughly Decontaminate Your Workspace and Equipment: Follow a strict decontamination

protocol for all surfaces and equipment involved in your RNA work. Refer to the

decontamination methods table below.

Review and Reinforce Aseptic Technique: Ensure that all personnel are trained on and

adhere to best practices for working in an RNase-free environment.

Data Presentation: Decontamination Methods
The following table summarizes common methods for eliminating RNase contamination from

various laboratory items.
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Item Decontamination Method Key Considerations

Glassware

Bake at 180°C or higher for

several hours (e.g., 4 hours).

[2][5][7][9]

Ensure glassware is

thoroughly cleaned before

baking.

Metalware
Bake at 450°F (232°C) for 6 to

8 hours.[1][3]

Suitable for stainless steel

instruments.

Plasticware (non-disposable)

Soak in 0.1 M NaOH / 1 mM

EDTA for 2 hours at 37°C, then

rinse with RNase-free water.[9]

Not all plastics are resistant to

NaOH. Check manufacturer's

guidelines.

Electrophoresis Tanks

Soak in 3% hydrogen peroxide

for 10 minutes, followed by

extensive rinsing with RNase-

free water.[2][4][5][7]

Ensure all hydrogen peroxide

is removed before use.

Aqueous Solutions (non-amine

containing)

Treat with 0.1% (v/v)

Diethylpyrocarbonate (DEPC),

incubate, and then autoclave

to inactivate DEPC.[2][5]

DEPC is a suspected

carcinogen and must be

handled with care. Autoclaving

is essential to remove residual

DEPC.

Lab Surfaces (benchtops,

pipettes)

Wipe with commercial RNase

decontamination solutions

(e.g., RNaseZap).[3][12]

Follow the manufacturer's

instructions for application and

removal.

Experimental Protocols
Protocol 1: Preparation of DEPC-Treated Water
Objective: To prepare RNase-free water for use in solutions and buffers.

Materials:

High-quality purified water (e.g., Milli-Q)

Diethylpyrocarbonate (DEPC)
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Autoclavable glass bottle

Procedure:

Add 1 ml of DEPC to 1 liter of purified water in an autoclavable bottle (final concentration

0.1% v/v).

Shake the bottle vigorously to ensure the DEPC is well-dispersed.

Let the solution stand for at least 2 hours at 37°C, or overnight at room temperature, with

occasional mixing.

Autoclave the treated water for at least 15-20 minutes to inactivate any remaining DEPC.

The breakdown of DEPC produces ethanol and CO2.

Allow the water to cool completely before use. The water is now RNase-free.

Caution: DEPC is toxic and should be handled in a fume hood with appropriate personal

protective equipment.

Protocol 2: RNase Detection Using a Fluorescence-
Based Assay
Objective: To determine if a solution or piece of equipment is contaminated with active RNases.

This protocol is a general guideline for commercially available kits (e.g., RNaseAlert™).

Materials:

RNase detection kit (containing a fluorescently-labeled RNA substrate and reaction buffer)

Sample to be tested

Positive control (e.g., RNase A solution provided with the kit)

Negative control (RNase-free water)

Fluorometer or UV transilluminator
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Procedure:

Reconstitute the lyophilized RNA substrate in the provided reaction buffer according to the

kit's instructions.

In separate, sterile, RNase-free microcentrifuge tubes, set up the following reactions:

Test Sample: Add a small volume of your sample (e.g., buffer, water from a piece of

equipment) to the substrate-buffer mix.

Positive Control: Add the provided RNase A solution to the substrate-buffer mix.

Negative Control: Add RNase-free water to the substrate-buffer mix.

Incubate all tubes at 37°C for the time specified in the kit's protocol (typically 30-60 minutes).

[11]

Visualize the results. In the presence of RNases, the RNA substrate is cleaved, separating a

fluorophore from a quencher, resulting in an increase in fluorescence.[11]

Measure the fluorescence using a fluorometer or observe the tubes under a UV

transilluminator. A significant increase in fluorescence in the test sample compared to the

negative control indicates RNase contamination.

Visualizations
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Caption: Workflow for conducting an siRNA experiment in an RNase-free environment.
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Caption: Troubleshooting decision tree for failed siRNA experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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scientists and researchers to drive progress in science
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Contact
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